1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(4,7-dimethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-28-16-8-9-17(29-2)20-19(16)22-21(30-20)24-12-10-23(11-13-24)18(25)14-31(26,27)15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPZZWFCKUGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N3CCN(CC3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 522.7 g/mol. The structure includes a piperazine moiety linked to a benzo[d]thiazole derivative and a phenylsulfonyl group, which are known to contribute to various pharmacological effects.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets, such as enzymes or receptors. The presence of the benzo[d]thiazole ring is particularly significant, as compounds containing this moiety have been associated with various therapeutic effects, including anti-cancer and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that compounds similar in structure to 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone exhibit significant anticancer activity. For instance, research on related compounds has shown effective inhibition of cancer cell proliferation in vitro.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 15.3 | Inhibits cell cycle progression |
| Compound B | 8.7 | Induces apoptosis in cancer cells |
| 1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone | TBD | TBD |
Neuroprotective Effects
In addition to anticancer activity, the compound has been investigated for its neuroprotective effects. In vitro studies have demonstrated that it can protect neuronal cells from glutamate-induced toxicity, which is relevant for neurodegenerative diseases.
Case Studies
- Study on Antimelanogenic Effects : A study evaluated the antimelanogenic effects of similar compounds on B16F10 melanoma cells. The results indicated that these compounds could inhibit melanin production without cytotoxicity, suggesting potential applications in skin whitening products.
- Kinetic Studies : Kinetic studies on tyrosinase inhibitors revealed that the compound acts as a competitive inhibitor, affecting enzyme activity at low concentrations. This was determined through Lineweaver-Burk plots which illustrated the relationship between substrate concentration and enzyme activity.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes structural analogs and their properties:
Key Findings from Comparative Studies
A. Anticancer Activity
- Target Compound vs. 5i (Benzothiazole-Triazole Hybrid): Compound 5i (EI-MS: 593.17) showed potent anticancer activity due to its bulky diphenyltriazole group, which may enhance DNA intercalation. The target compound’s smaller phenylsulfonyl group may favor better solubility but lower DNA binding affinity . The 4,7-dimethoxy substitution in the target compound likely improves metabolic stability compared to non-substituted benzothiazoles .
B. Antifungal and Antiparasitic Activity
- Target Compound vs. 6c (Fluorophenyl-Benzo[b]thiophen-2-yl): Compound 6c (MP: 131–132°C) demonstrated antifungal activity linked to its fluorophenyl group, which increases membrane permeability.
- UDO (CYP51 Inhibitor) :
C. Antiproliferative Activity
- Target Compound vs. 7d (Tetrazole-Sulfonamide Hybrid) :
Structural Influences on Activity
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
Structural Decomposition
The target compound comprises three distinct moieties:
- 4,7-Dimethoxybenzo[d]thiazole : Provides aromatic and heterocyclic stability.
- Piperazine : Serves as a flexible linker between the benzothiazole and ethanone groups.
- 2-(Phenylsulfonyl)ethanone : Introduces electrophilic and sulfonyl functionalities.
Retrosynthetically, the molecule dissociates into:
- 4,7-Dimethoxybenzo[d]thiazol-2-amine
- Piperazine
- 2-Bromo-1-(phenylsulfonyl)ethanone
Critical Bond Formation Steps
- Piperazine-Benzothiazole Linkage : Achieved via nucleophilic aromatic substitution (NAS) at the 2-position of the benzothiazole.
- Ethanone-Piperazine Connection : Formed through acylation of the secondary amine in piperazine.
- Sulfonyl Group Introduction : Implemented via nucleophilic substitution of a bromo intermediate with a phenylsulfinate salt.
Synthetic Pathways and Methodological Comparisons
Synthesis of 4,7-Dimethoxybenzo[d]thiazol-2-amine
Cyclocondensation Approach
A mixture of 4,7-dimethoxy-2-aminothiophenol and cyanogen bromide undergoes cyclization in ethanol under reflux (72 hours, 78°C), yielding the benzothiazole core.
Reaction Conditions
Microwave-Assisted Optimization
Microwave irradiation (150 W, 120°C, 20 minutes) reduces reaction time to 30 minutes with comparable yields (70%).
Piperazine-Benzothiazole Coupling
Nucleophilic Aromatic Substitution (NAS)
Reaction Optimization and Scalability
Advanced Characterization and Purity Control
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
